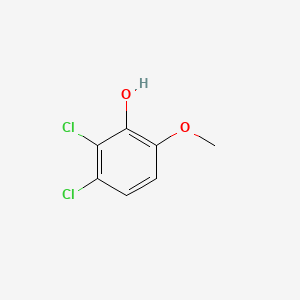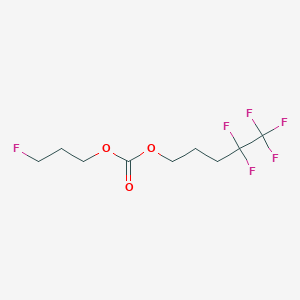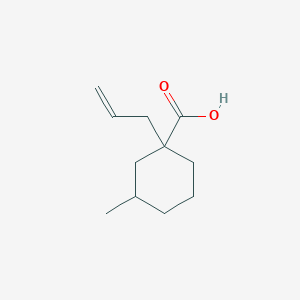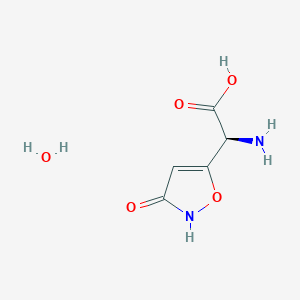
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a psychoactive compound and a prodrug of muscimol, which means it is metabolized into muscimol in the body. Ibotenic acid monohydrate is known for its neurotoxic properties and is used in scientific research to study brain function and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ibotenic acid can be synthesized through various methods, including the decarboxylation of ibotenic acid to muscimol . One method involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature . This method is straightforward and yields high specific activity muscimol.
Industrial Production Methods: Industrial production of ibotenic acid monohydrate typically involves extraction from Amanita muscaria mushrooms. The mushrooms are harvested, dried, and then subjected to hydroalcoholic extraction to isolate ibotenic acid . The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, oxidation, and substitution .
Common Reagents and Conditions:
Decarboxylation: This reaction can be induced by heating ibotenic acid in the presence of tritiated water.
Oxidation: Ibotenic acid can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl group of ibotenic acid.
Major Products:
Muscimol: The primary product of the decarboxylation of ibotenic acid.
Various oxidized derivatives: Products formed from the oxidation of ibotenic acid.
Aplicaciones Científicas De Investigación
Ibotenic acid monohydrate has a wide range of applications in scientific research:
Pharmacology: Ibotenic acid is used as a non-specific agonist of glutamate receptors, including NMDA and metabotropic glutamate receptors.
Toxicology: It is studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.
Cancer Research: Extracts containing ibotenic acid have been evaluated for their cytotoxic effects against cancer cell lines.
Mecanismo De Acción
Ibotenic acid acts as an agonist of glutamate receptors, specifically NMDA and metabotropic glutamate receptors (mGluR1 and mGluR5) . It mimics the action of glutamate, a major excitatory neurotransmitter in the brain, leading to increased neuronal activity. This can result in excitotoxicity, where excessive stimulation of neurons leads to cell damage and death . Ibotenic acid is also metabolized into muscimol, which acts as a potent agonist of GABA receptors, leading to inhibitory effects on neuronal activity .
Comparación Con Compuestos Similares
Muscimol: A potent GABA receptor agonist derived from the decarboxylation of ibotenic acid.
Glutamate: The primary excitatory neurotransmitter in the brain, structurally similar to ibotenic acid.
Kainic Acid: Another neurotoxic compound that acts as an agonist of glutamate receptors.
Uniqueness of Ibotenic Acid: Ibotenic acid is unique due to its dual role as a neurotoxin and a prodrug of muscimol. Its ability to act on multiple glutamate receptor subtypes and its conversion to muscimol, which has distinct pharmacological properties, make it a valuable tool in neuroscience research .
Propiedades
Fórmula molecular |
C5H8N2O5 |
|---|---|
Peso molecular |
176.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate |
InChI |
InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2/t4-;/m0./s1 |
Clave InChI |
QVKQQLYSTODTJN-WCCKRBBISA-N |
SMILES isomérico |
C1=C(ONC1=O)[C@@H](C(=O)O)N.O |
SMILES canónico |
C1=C(ONC1=O)C(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)
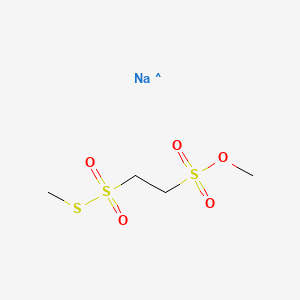

![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)


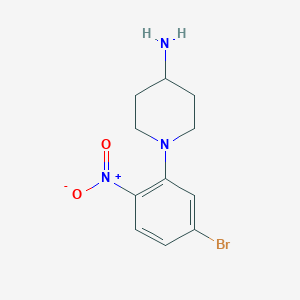

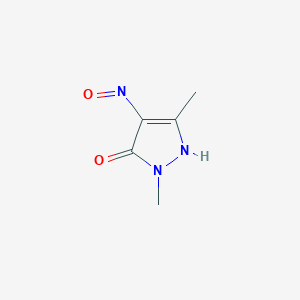
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
